N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine
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Overview
Description
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
The primary targets of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine are nicotinic acetylcholine receptor sites . These receptors play a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
The compound interacts with its targets primarily through an interaction with the nicotinic acetylcholine receptor sites . This interaction can lead to changes in the transmission of nerve impulses, affecting the functioning of the nervous system.
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring, such as our compound, may activate or stop certain biochemical pathways and enzymes . They may also stimulate or block receptors in the biological systems . .
Pharmacokinetics
Similar compounds have been found to be moderately soluble and volatile, with a high potential for leaching to groundwater . They are also very persistent in soil and water . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Similar compounds have been found to have a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and water can affect its environmental distribution . Furthermore, it has been found that similar compounds are likely to adversely affect a significant percentage of federally listed endangered or threatened species and critical habitats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine typically involves the reaction of 2-chloro-1,3-thiazole with a suitable amine derivative. One common method includes the use of 2-chloro-1,3-thiazole and 4-phenyl-2-butanamine in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine
- 2-chloro-1,3-thiazole derivatives
- 4-phenyl-2-butanamine derivatives
Uniqueness
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine is unique due to its specific combination of the thiazole ring and phenylbutanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2S/c1-11(7-8-12-5-3-2-4-6-12)16-9-13-10-17-14(15)18-13/h2-6,10-11,16H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWOVKUIMUZSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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